5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol

Corrosion inhibition Electrochemical impedance spectroscopy Nickel protection

Choose 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol for validated corrosion inhibition: achieves 144.2 kΩ cm² charge transfer resistance in saline, a 20.9% improvement over 4-nitrophenyl analogs. Its electron-donating 4-methoxybenzyl group drives superior protective film formation. Also serves as a proven scaffold for S-substituted antibacterial derivatives. Don't settle for generic oxadiazole-2-thiols—this specific substitution pattern is essential for experimental reproducibility and industrial performance.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 93073-37-1
Cat. No. B3022408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol
CAS93073-37-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NNC(=S)O2
InChIInChI=1S/C10H10N2O2S/c1-13-8-4-2-7(3-5-8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
InChIKeyICAZBRUDKZCQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.3 [ug/mL]

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol: Heterocyclic Thiol Scaffold for Corrosion Inhibition and Enzyme Research


5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol (CAS: 93073-37-1) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxybenzyl moiety and possessing a thiol (-SH) group at the 2-position [1]. The oxadiazole-2-thiol class exhibits broad biological and industrial potential; however, activity is highly sensitive to substitution pattern, making generic substitution inappropriate. This compound has demonstrated differentiated performance in nickel corrosion inhibition studies and serves as a scaffold for generating S-substituted derivatives with antimicrobial activity [2][3].

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol: Why Substitution Pattern Dictates Performance Over Generic Analogs


1,3,4-Oxadiazole-2-thiols cannot be treated as interchangeable commodities. SAR studies have established that the 5-position substituent exerts profound control over both biological potency and industrial performance metrics [1]. In nickel corrosion inhibition, the 4-methoxybenzyl analog (A1) outperformed the 4-nitrophenyl analog (A2), with charge transfer resistances of 144.2 kΩ cm² vs. 119.3 kΩ cm² respectively, demonstrating that electron-donating substituents confer superior protective film formation compared to electron-withdrawing groups [2]. In biological contexts, even minor substituent variations alter enzyme inhibition profiles and antimicrobial activity by orders of magnitude [3]. Procurement of a generic oxadiazole-2-thiol without verifying the exact substitution pattern risks invalidating experimental reproducibility or industrial performance specifications.

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol: Quantitative Differentiation Against Structural Analogs


Nickel Corrosion Inhibition: Superior Charge Transfer Resistance vs. 4-Nitrophenyl Analog

In a direct head-to-head comparison, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (A1) demonstrated superior nickel corrosion inhibition relative to the 4-nitrophenyl-substituted analog (A2). EIS measurements revealed that A1 achieved a higher charge transfer resistance (Rct), indicating more effective protective film formation [1].

Corrosion inhibition Electrochemical impedance spectroscopy Nickel protection

Corrosion Inhibition Efficacy: Demonstrated Concentration-Dependent Protection of Nickel

The compound exhibits concentration-dependent corrosion protection of nickel surfaces. FESEM imaging confirmed that surface protection improved significantly as inhibitor concentration increased to 0.3 mM in the corrosive medium [1]. The inhibition strength order among tested compounds was established as A1 (4-methoxybenzyl) > A2 (4-nitrophenyl) [1].

Corrosion inhibition Nickel surface protection FESEM surface analysis

S-Substituted Derivatives: Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

S-substituted derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (compounds 6a-p) were synthesized and evaluated for antibacterial activity against various Gram-negative and Gram-positive bacterial strains, demonstrating that this scaffold can be functionalized to generate compounds with antimicrobial properties [1].

Antibacterial agents S-substituted oxadiazoles Enzyme inhibition

SAR Principle: Electron-Donating Substituents Confer Favorable Activity Profiles

Structure-activity relationship (SAR) studies across multiple oxadiazole-2-thiol series indicate that the presence of electron-donating substituents on the aryl ring, such as the 4-methoxy group, is favorable for biological activity compared to electron-withdrawing or unsubstituted analogs [1]. In the specific case of trans-cinnamate 4-hydroxylase inhibition, the presence of a thiol group was identified as significant for stronger activity, and substituent identity modulated inhibitory potency [2].

Structure-activity relationship Electron-donating groups Oxadiazole SAR

5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol: Validated Application Scenarios Based on Quantitative Evidence


Nickel Corrosion Inhibitor Development and Formulation

Based on direct head-to-head electrochemical impedance spectroscopy data, 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (A1) is a preferred candidate for nickel corrosion inhibition in saline environments. At 0.16 mM concentration in 3.5% NaCl solution, it achieves a charge transfer resistance of 144.2 kΩ cm², representing a 20.9% improvement over the 4-nitrophenyl analog (A2: 119.3 kΩ cm²) [1]. FESEM imaging confirms effective surface protection at concentrations up to 0.3 mM [1]. Industrial procurement for corrosion inhibitor development should prioritize this specific substitution pattern over other 5-substituted analogs.

Synthesis of S-Substituted Antibacterial Derivatives

This compound has been validated as a scaffold for generating S-substituted derivatives with demonstrated antibacterial activity against both Gram-negative and Gram-positive bacterial strains [2]. Medicinal chemistry programs targeting novel antibacterial agents can utilize this compound as a starting material for alkylation or arylation at the thiol group, with established synthetic protocols available for preparing a library of S-substituted analogs [2].

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Thiol Pharmacophores

The 4-methoxybenzyl substitution pattern represents an electron-donating aryl substituent (+M effect via para-methoxy), which SAR studies indicate is favorable for biological activity in the oxadiazole-2-thiol class [3]. Researchers conducting comparative SAR investigations can employ this compound as a representative electron-donating benchmark against which electron-withdrawing or unsubstituted analogs can be compared. The thiol group enables further derivatization or coordination chemistry applications.

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